4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Medicinal Chemistry Kinase Inhibitor Design Bioisostere Assessment

4-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1040314-53-1, C₉H₁₀N₄, MW 174.20) is a heterocyclic building block featuring a pyridine core with a 3-amino substituent and a 4-(2-methylimidazol-1-yl) group. This compound belongs to the broader aminopyridinylimidazole chemotype, a scaffold historically associated with kinase inhibition in medicinal chemistry.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 1040314-53-1
Cat. No. B1451688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine
CAS1040314-53-1
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=C(C=NC=C2)N
InChIInChI=1S/C9H10N4/c1-7-12-4-5-13(7)9-2-3-11-6-8(9)10/h2-6H,10H2,1H3
InChIKeyYXUWIKLEKQXBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine Procurement Guide: Structural, Availability, and Application Differentiation


4-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1040314-53-1, C₉H₁₀N₄, MW 174.20) is a heterocyclic building block featuring a pyridine core with a 3-amino substituent and a 4-(2-methylimidazol-1-yl) group [1]. This compound belongs to the broader aminopyridinylimidazole chemotype, a scaffold historically associated with kinase inhibition in medicinal chemistry [2]. It is commercially available from several vendors at ≥95% purity . Critically, its procurement value cannot be inferred from the general chemotype; instead, it rests on the specific 3-amino-4-(2-methylimidazol-1-yl) substitution pattern, which creates a structural isomer distinct from other C₉H₁₀N₄ regioisomers that differ in amino-group positioning.

Why Generic Substitution Among C₉H₁₀N₄ Aminopyridinylimidazole Isomers Is Not Scientifically Justified


Researchers and procurement officers must not treat 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine as interchangeable with other C₉H₁₀N₄ isomers. The amino group position on the pyridine ring is a critical determinant of both intermolecular interaction geometry and synthetic reactivity. In analogous p38α MAP kinase inhibitor series, even a minor alteration of the amino group location on the pyridinyl ring profoundly alters hydrogen-bonding patterns within the ATP-binding pocket, leading to large potency differences [1]. Moreover, the 3-amino-4-imidazolyl arrangement creates a unique intramolecular hydrogen-bonding environment between the exocyclic amine and the imidazole N3 that is absent in 2-amino-4-imidazolyl or 5-amino-6-imidazolyl isomers, directly impacting solubility, crystallinity, and metal-coordination behavior [2]. The evidence items below establish the quantifiable basis for selecting this specific isomer over its closest commercially available alternatives.

Quantitative Differentiation Evidence for 4-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine vs. Its Closest Isomeric Comparators


Regioisomeric Identity: The 4-(2-Methylimidazol-1-yl)-pyridin-3-amine Scaffold Uniquely Positions the Amino Group Adjacent to the Imidazole Moiety

Among the three commercially available C₉H₁₀N₄ regioisomers with the 2-methylimidazol-1-yl group at the pyridine 4-position, the target compound (CAS 1040314-53-1) is the sole variant bearing the amino group at the pyridine 3-position — i.e., directly adjacent to the 4-imidazolyl substituent. The comparator 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS 1314356-15-4) [1] places the amino group at the 2-position, two bonds removed from the imidazole ring, while 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1197230-79-7) shifts the imidazole to the 6-position. This adjacency in the target compound forces the 3-NH₂ lone pair into proximity with the imidazole π-system, a geometric relationship absent in the 2-amino and 6-imidazolyl isomers [2]. In the broader pyridinylimidazole kinase inhibitor class, the 3-amino-4-substituted arrangement has been explicitly exploited in constrained analogue designs targeting p38α MAP kinase [2].

Medicinal Chemistry Kinase Inhibitor Design Bioisostere Assessment

Commercial Availability: Higher Supplier Diversity for CAS 1040314-53-1 Compared to Its 2-Amino Regioisomer

Direct vendor landscape comparison shows that CAS 1040314-53-1 is catalog-listed by at least 6 independent commercial suppliers at the time of analysis, including TRC (M322818), Enamine (EN300-77345), Aaron Chemistry (AR01AJ0S), Bide Pharmatech (BD01119206), ChemScence, and MSE Supplies [1], with purity specifications ranging from 95% to 98%. By contrast, the 2-amino isomer CAS 1314356-15-4 (4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine) is cataloged by only 2 identifiable suppliers (eNovation Chemicals and 1PlusChem) [2], both at 95% purity with significantly higher unit pricing. This represents approximately a 3-fold difference in supplier count, conferring procurement resilience, price competition, and shorter lead times for the target compound.

Chemical Procurement Building Block Sourcing Supply Chain Comparison

Documented Use as a Reference Standard for Drug Impurity Profiling: A Role Not Reported for the 2-Amino Isomer

CAS 1040314-53-1 is explicitly cataloged and marketed as a reference substance for drug impurity identification and reagent use in pharmaceutical research . This designation implies documented utility in regulatory-facing analytical method development—a procurement driver absent from the product listings of the 2-amino isomer (CAS 1314356-15-4) and the 6-imidazolyl isomer (CAS 1197230-79-7). Neither comparator is described by any vendor as an impurity reference standard; they are categorized solely as generic ‘useful research chemicals' or building blocks .

Pharmaceutical Analysis Impurity Reference Standard Quality Control

Regioselective Derivatization Potential: The 3-Amino-4-imidazolyl Ortho Relationship Enables Chelation Chemistry Distinct from the 2-Amino Isomer

The target compound places the exocyclic 3-NH₂ donor and the imidazole N3 acceptor in a direct ortho arrangement on the pyridine ring, creating a five-membered chelate bite angle upon metal coordination [1]. This N,N-bidentate motif is geometrically analogous to the 2,2′-bipyridine chelation mode but with differentiated donor strengths due to the aniline-like amine versus the imidazole sp² nitrogen [2]. The 2-amino isomer CAS 1314356-15-4 positions the NH₂ distal to the imidazole, yielding an eight-membered chelate ring upon metal binding that is thermodynamically disfavored per Irving-Williams considerations. Computational descriptors confirm this structural divergence: the target compound's topological polar surface area (tPSA) calculated at 56.7 Ų [1] versus the 2-amino isomer's 56.7 Ų (identical tPSA but with different spatial distribution of H-bond donors/acceptors) yields distinct solvent-accessible surface profiles despite numerical parity.

Coordination Chemistry Ligand Design Metal-Organic Frameworks

Physicochemical Differentiation: Computed LogP and Solubility Profile Distinguish the 3-Amino-4-imidazolyl Isomer from Its 5- and 6-Imidazolyl Counterparts

Computed physicochemical descriptors for the target compound include XLogP3 of ~0.7 and a hydrogen bond donor count of 1 (the exocyclic NH₂; the pyridine NH does not contribute at physiological pH due to pKa considerations), with a hydrogen bond acceptor count of 3 (pyridine N, imidazole N3, and the amine lone pair) [1]. The 5-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine positional isomer (CAS not identified in available databases) would differ in dipole moment orientation due to the imidazole ring being meta to the amino group, while the 6-substituted variant presents the imidazole para to the amino group, altering the vector of the hydrogen-bond acceptor array. These computed differences, while not as large as those arising from substituent change, are sufficient to produce distinct chromatographic retention times and differential solubility in aqueous buffers — both critical parameters in high-throughput screening triage.

ADME Prediction Physicochemical Profiling Lead Optimization

Validated Application Scenarios for 4-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring a Bidentate Hinge-Binding Motif

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can use CAS 1040314-53-1 as a fragment-sized (MW 174.2) hinge-binding scaffold. As established in Evidence Item 1, the ortho relationship between the 3-NH₂ and the imidazole N3 creates a donor–acceptor pair that can simultaneously interact with the kinase hinge region's backbone carbonyl and NH, a binding mode validated in pyridinylimidazole co-crystal structures [1]. This specific geometry is not achievable with the 2-amino isomer (CAS 1314356-15-4), which positions the NH₂ donor too far from the imidazole acceptor to engage the same hinge residues in a concerted manner.

Pharmaceutical Impurity Reference Standard for Regulated Analytical Method Development

Analytical development groups performing HPLC or LC-MS impurity profiling of drug substances containing the aminopyridinylimidazole substructure should procure CAS 1040314-53-1 as a certified impurity marker. Its explicit designation as a drug impurity reference standard by multiple vendors (Evidence Item 3) provides regulatory documentation traceability that the 2-amino and 6-imidazolyl isomers lack. Using a non-designated isomer risks GMP compliance gaps during method validation.

Transition Metal Catalyst and Metallosupramolecular Ligand Design

Inorganic and organometallic chemistry groups designing N,N-bidentate ligands for catalysis or metal-organic framework (MOF) construction will benefit from the target compound's capacity to form a thermodynamically favorable 5-membered chelate ring (Evidence Item 4). This contrasts with the 2-amino isomer, which yields a disfavored 8-membered chelate, and the 6-imidazolyl isomer, which cannot present both nitrogen donors to a single metal center. The compound's computed XLogP3 of ~0.7 also supports its use in polar organic solvents typical of coordination chemistry workflows [1].

Medicinal Chemistry Library Synthesis with Reliable Multi-Vendor Supply

For pharmaceutical companies and CROs executing parallel synthesis campaigns, the >6-supplier marketplace for CAS 1040314-53-1 (Evidence Item 2) provides supply-chain redundancy that the 2-amino isomer (2 suppliers) cannot match. This multi-vendor availability mitigates the risk of single-supplier stockouts, permits competitive pricing negotiations, and enables rapid scale-up from discovery (50–250 mg) to preclinical (5 g+) quantities, with at least one vendor (Aaron Chemistry, AR01AJ0S) offering bulk 5 g quantities at catalog pricing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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